Phenamil

Descripción general

Descripción

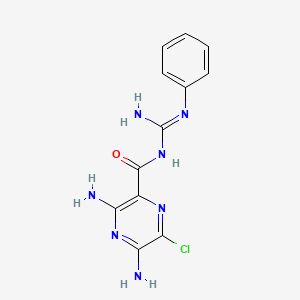

Phenamil, also known as 3,5-Diamino-6-chloro-N-[imino(phenylamino)methyl]pyrazinecarboxamide methanesulfonate salt, is a potent inhibitor of epithelial type sodium channels . It is also known to inhibit TRPP3-mediated currents .

Synthesis Analysis

Phenamil has been used in various studies for its bioactive properties. For instance, it has been used in the formation of inclusion complexes with β-Cyclodextrins (βCDs) to increase their apparent solubility and dissolution rate . The benzene ring of Phenamil was inserted into the wide side of both His-βCD and HP-βCD .

Molecular Structure Analysis

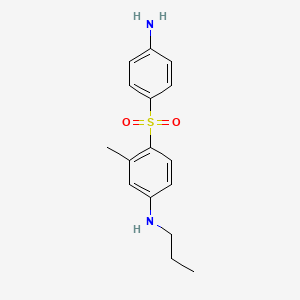

Phenamil has a molecular formula of C12H12ClN7O . It contains total 34 bond(s); 22 non-H bond(s), 14 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 guanidine derivative(s), 1 primary amine(s) (aliphatic), 2 primary amine(s) (aromatic) and 1 secondary amine(s) (aromatic) .

Physical And Chemical Properties Analysis

Phenamil has a molecular weight of 401.83 g/mol . It is soluble to 100 mM in DMSO . More detailed physical and chemical properties are not explicitly mentioned in the search results .

Aplicaciones Científicas De Investigación

Bone Formation Induction

Phenamil has been identified as a small molecule that can induce bone formation. It achieves this by upregulating the TRB3 gene, which plays a significant role in the bone-regeneration process .

Enhanced Cellular Uptake

The inclusion complex formation with β-Cyclodextrins (βCDs) enhances the cellular uptake of Phenamil. βCDs have hydrophilic surfaces and a hydrophobic cavity that can increase the solubility and bioavailability of hydrophobic molecules like Phenamil .

Osteogenic Differentiation

Phenamil, in combination with Bone Morphogenetic Protein-9 (BMP-9), has shown to synergistically increase osteogenicity. It also effectively inhibits the unwanted adipogenicity effect of BMPs by downregulating PPARγ, which could otherwise lead to cyst-like bone void formation .

Mecanismo De Acción

Target of Action

Phenamil, also known as phenylamil, is primarily known to target epithelial type sodium channels . It acts as a potent inhibitor of these channels . Additionally, it has been identified as a stimulator of osteoblast differentiation and mineralization . It has also been found to interact with the Tribbles Homolog 3 (Trb3) gene .

Mode of Action

Phenamil interacts with its targets in a few key ways. In the context of epithelial type sodium channels, it acts as an inhibitor . This means it prevents these channels from functioning normally, which can have various downstream effects. In terms of osteoblast differentiation, Phenamil acts cooperatively with Bone Morphogenetic Proteins (BMPs) to induce the expression of BMP target genes, osteogenic markers, and matrix mineralization .

Biochemical Pathways

Phenamil’s action affects several biochemical pathways. It enhances the BMP signaling pathway, which is crucial for bone formation . By upregulating the expression of the Tribbles Homolog 3 (Trb3) gene, Phenamil indirectly promotes BMP action . This leads to increased osteoblast differentiation and mineralization .

Pharmacokinetics

It’s known that phenamil is a small molecule, which typically allows for good bioavailability and cellular uptake .

Result of Action

The primary result of Phenamil’s action is the promotion of osteoblast differentiation and bone formation . It does this by enhancing the activity of BMPs and upregulating the expression of the Trb3 gene . In addition, Phenamil inhibits epithelial type sodium channels , which can have various effects depending on the specific cellular context.

Action Environment

The environment in which Phenamil acts can influence its efficacy and stability. For instance, the presence of BMPs is necessary for Phenamil to effectively stimulate osteoblast differentiation . Additionally, the cellular context (such as the presence or absence of certain genes or proteins) can impact how effectively Phenamil can inhibit sodium channels or stimulate bone formation

Direcciones Futuras

Phenamil has been used in various studies for its bioactive properties. For instance, it has been used in the formation of inclusion complexes with β-Cyclodextrins (βCDs) to increase their apparent solubility and dissolution rate . It has also been used in 3D-printed alginate/phenamil composite scaffolds for hard tissue regeneration . These studies suggest that Phenamil may have potential applications in the field of regenerative medicine .

Propiedades

IUPAC Name |

3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN7O/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6/h1-5H,(H4,14,15,19)(H3,16,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOHELZQFBGCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942542 | |

| Record name | Phenamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenamil | |

CAS RN |

2038-35-9 | |

| Record name | Phenamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2038-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

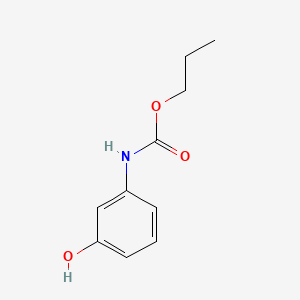

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)

![N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide](/img/structure/B1679699.png)

![2-[Difluoro(phenyl)methyl]-n-methyl-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepin-4-amine](/img/structure/B1679700.png)